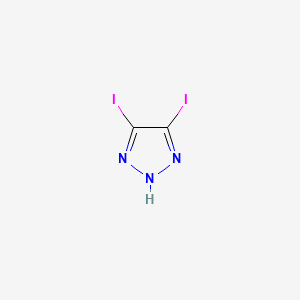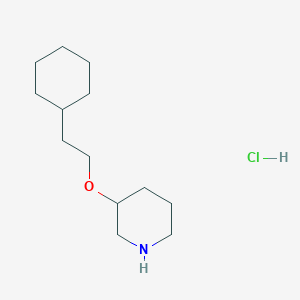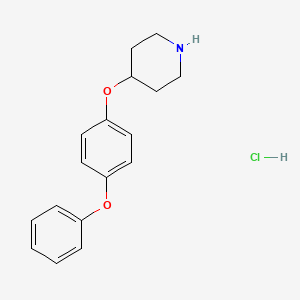
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(4-oxoadamantan-1-yl)acetic acid
Descripción general
Descripción
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(4-oxoadamantan-1-yl)acetic acid, also known as Boc-Adamantane-1-carboxylic acid, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of N-protected amino acids and has a unique structure that makes it suitable for various scientific applications. In
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology of Herbicides
One study provides a scientometric review analyzing global trends and gaps in studies about the toxicity of the 2,4-D herbicide, highlighting the rapid advancement in research focused on its toxicology and mutagenicity. This study may offer a methodological framework for examining the environmental and biological impacts of similar compounds (Zuanazzi et al., 2020).
Molecular Basis of Alcohol Toxicity
Another research explores the role of diacetyl, a minor metabolite of alcohol, in toxicity and addiction, offering insights into the molecular basis of substance effects. This could provide a comparative basis for studying the biochemical pathways and toxicological impacts of other complex organic molecules (Kovacic & Cooksy, 2005).
Bacterial Catabolism of Organic Acids
A review on bacterial catabolism of indole-3-acetic acid (IAA) discusses the mechanisms through which bacteria degrade or assimilate IAA, offering insights into the microbial interaction with organic acids and potential biotechnological applications (Laird et al., 2020).
Sorption of Herbicides to Soil and Organic Matter
Research on the sorption of phenoxy herbicides, including 2,4-D, to various soils and minerals provides a comprehensive overview of how these compounds interact with environmental matrices. This could be relevant for studies on the environmental fate of similar organic compounds (Werner et al., 2012).
Acetic Acid and Corrosion
A study examines the effect of acetic acid on the corrosion of copper, presenting data on the corrosive effects of organic acids on metals. This could inform research into the material compatibility and corrosion potential of related organic acids (Bastidas & La Iglesia, 2007).
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-oxo-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)23-15(22)18-13(14(20)21)17-6-9-4-10(7-17)12(19)11(5-9)8-17/h9-11,13H,4-8H2,1-3H3,(H,18,22)(H,20,21)/t9?,10?,11?,13-,17?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQIFLCIPLFLQU-AOCZCRFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)C(=O)C(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)C(=O)C(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



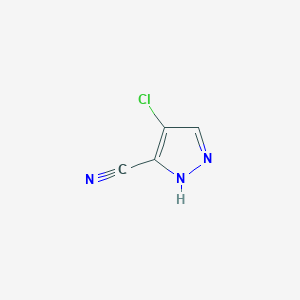
![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)
![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)
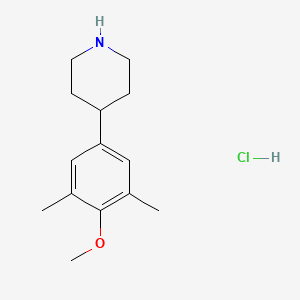
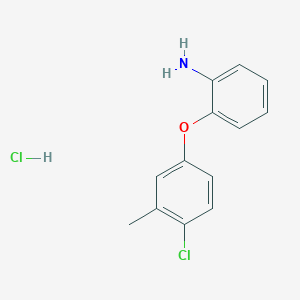
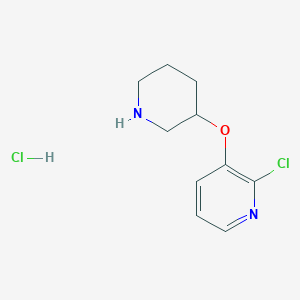
![N-[2-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451094.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1451095.png)
![4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B1451098.png)

